molecular formula C26H37O3P B12908123 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate

Katalognummer: B12908123
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: DUHDJKFJJITQAM-ABPLDSNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and phosphinate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving isopropyl and methyl substituents.

    Introduction of the phosphinate group: This step involves the reaction of a suitable phosphine oxide with the cyclohexyl intermediate.

    Attachment of the phenyl and butyl groups: These groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine or phosphine oxide.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can act as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphate
  • (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphonate

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-butyl-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C26H37O3P

Molekulargewicht

428.5 g/mol

IUPAC-Name

4-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol

InChI

InChI=1S/C26H37O3P/c1-5-6-10-21-14-16-24(27)26(18-21)30(28,22-11-8-7-9-12-22)29-25-17-20(4)13-15-23(25)19(2)3/h7-9,11-12,14,16,18-20,23,25,27H,5-6,10,13,15,17H2,1-4H3/t20-,23+,25-,30?/m1/s1

InChI-Schlüssel

DUHDJKFJJITQAM-ABPLDSNZSA-N

Isomerische SMILES

CCCCC1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C

Kanonische SMILES

CCCCC1=CC(=C(C=C1)O)P(=O)(C2=CC=CC=C2)OC3CC(CCC3C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.